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Compound of Interest

6-bromo-4-fluoro-2,3-dihydro-1H-
Compound Name:
inden-1-one

cat. No.: B1523837

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis
for a wide array of biologically active compounds. Its rigid bicyclic framework is frequently
utilized in the design of agents targeting central nervous system disorders, cancer, and
inflammatory conditions.[1][2] Derivatives of 1-indanone have found application as antiviral
agents, anticancer drugs, and pharmaceuticals for treating Alzheimer's disease.[1][3] The
strategic functionalization of this core allows for the precise modulation of pharmacological
properties.

6-bromo-4-fluoro-1-indanone is a particularly valuable synthetic intermediate. It combines the
reactive handles of a ketone, an activated aromatic system, a bromine atom primed for cross-
coupling, and a fluorine atom to modulate electronic properties and metabolic stability. This
guide, written from the perspective of a Senior Application Scientist, elucidates the reactivity
profile of this versatile building block, providing both mechanistic insights and practical, field-
proven protocols.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its
effective use.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1523837?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355963/
https://www.beilstein-journals.org/bjoc/articles/13/48
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355963/
https://pubmed.ncbi.nlm.nih.gov/26922229/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 881189-74-8 [4]

Molecular Formula CoHeBrFO [5]

Molecular Weight 231.05 g/mol N/A
Typically an off-white to yellow

Appearance yIF')d Y Y N/A
soli

_ _ Not widely reported, requires
Melting Point ) o N/A
experimental determination

Spectroscopic Signatures (Predicted):

e H NMR: Protons on the aromatic ring will appear as doublets or doublets of doublets, with
coupling constants characteristic of ortho and meta relationships, further split by the fluorine
atom. The two methylene groups adjacent to the carbonyl (a) and on the aromatic ring
(benzylic) will typically appear as distinct triplets or multiplets in the aliphatic region.

e 13C NMR: The carbonyl carbon will exhibit a characteristic downfield shift (>190 ppm).
Carbons bonded to fluorine will show a large one-bond C-F coupling constant, while carbons
two or three bonds away will show smaller couplings. The carbon attached to bromine will
also have a distinct chemical shift.

¢ IR Spectroscopy: A strong absorption band corresponding to the C=0 stretch of the ketone
will be prominent, typically in the range of 1680-1710 cm~1. C-F and C-Br stretching
vibrations will also be present in the fingerprint region.

Core Reactivity Analysis: A Multi-faceted Profile

The reactivity of 6-bromo-4-fluoro-1-indanone can be dissected by considering its three primary
reactive zones: the carbonyl group, the a-methylene position, and the aromatic ring.
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Caption: Key reactive sites on the 6-bromo-4-fluoro-1-indanone scaffold.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. The electron-withdrawing
effects of the fluorine and bromine atoms on the aromatic ring enhance the electrophilicity of
the carbonyl carbon compared to unsubstituted 1-indanone.[6]

e Reduction: The ketone can be readily reduced to the corresponding alcohol, 6-bromo-4-
fluoro-1-indanol, using standard reducing agents like sodium borohydride (NaBHa4). This
transformation is often a key step in modifying the core for biological targets.[7]

o Condensation Reactions: The carbonyl group can participate in aldol-type and Knoevenagel
condensations to form new carbon-carbon bonds at the a-position, often leading to the
synthesis of 2-benzylidene-1-indanones, a class of compounds investigated for potent
cytotoxicity against cancer cell lines.[1]

Reactions at the a-Methylene Position
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The protons on the carbon adjacent to the carbonyl (C-2) are acidic and can be removed by a
base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

e Halogenation: In the presence of an acid catalyst and a halogen source (e.g., Brz), the enol
form can be halogenated to yield 2-bromo-6-bromo-4-fluoro-1-indanone.

» Alkylation & Acylation: Using a strong, non-nucleophilic base like lithium diisopropylamide
(LDA), the enolate can be generated cleanly and subsequently alkylated or acylated,
providing a route to 2-substituted indanones.

Transformations of the Aromatic Core

The substituted benzene ring offers the most diverse and synthetically valuable avenues for
elaboration, primarily through palladium-catalyzed cross-coupling and substitution reactions.

The carbon-bromine bond is the most versatile handle on this molecule for building molecular
complexity. Palladium-catalyzed cross-coupling reactions provide powerful and modular
methods for forming C-C, C-N, and C-O bonds under relatively mild conditions, a cornerstone
of modern pharmaceutical synthesis.[8][9]

Common Cross-Coupling Reactions:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or
introduce alkyl groups. This is one of the most robust and widely used cross-coupling
methods.[10]

e Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which
are themselves versatile functional groups.

» Heck-Mizoroki Reaction: Reaction with alkenes to form substituted styrenyl-type systems.

e Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form aniline
derivatives, a critical transformation for accessing many classes of bioactive molecules.

The choice of catalyst, ligand, base, and solvent is crucial for success and must be optimized
for each substrate class. The general catalytic cycle is a well-understood process involving
oxidative addition, transmetalation, and reductive elimination.
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Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

While the C-Br bond is the primary site for palladium catalysis, the C-F bond can be susceptible
to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the
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adjacent carbonyl group activates the C-4 position for attack by potent nucleophiles (e.g.,
alkoxides, thiolates, amines).[11] However, these reactions often require forcing conditions
(high temperatures, strong bases) and may compete with reactions at the carbonyl group.
Recent studies suggest that many SNAr reactions may proceed through a concerted
mechanism rather than the classic two-step addition-elimination pathway.[12]

Further substitution on the aromatic ring via EAS is challenging due to the deactivating nature
of all three substituents (bromo, fluoro, and the acyl group of the indanone). However, if forced,
the regiochemical outcome is dictated by the directing effects of the existing groups.[13][14]

e Fluoro Group: Ortho-, para-directing (directs to C-3 and C-5).
e Bromo Group: Ortho-, para-directing (directs to C-5 and C-7).
o Acyl Group (ring junction): Meta-directing (directs to C-5 and C-7).

The C-5 position is electronically favored as it is ortho to the fluorine, para to the bromine, and
meta to the deactivating acyl group. Therefore, any potential EAS reaction (e.g., nitration,
further halogenation) would be expected to occur predominantly at this position, though yields
are likely to be low.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the synthesis of a 6-aryl-4-fluoro-1-
indanone derivative, a common transformation leveraging the C-Br bond.

Objective: To synthesize 4-fluoro-6-(4-methoxyphenyl)-1-indanone.
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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

¢ 6-bromo-4-fluoro-1-indanone (1.0 equiv)

¢ 4-Methoxyphenylboronic acid (1.2 equiv)

» [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.03 equiv)
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e Potassium Carbonate (K2COs), anhydrous (3.0 equiv)
e 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 6-bromo-4-fluoro-1-indanone, 4-methoxyphenylboronic acid, and
potassium carbonate.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(dppf)Cl-.
Then, add the degassed dioxane/water solvent mixture via syringe.

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Workup: Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the
agueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude residue
by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to
yield the pure product.

Characterization: Confirm the structure and purity of the isolated product using *H NMR, 13C
NMR, and mass spectrometry.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

» Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with
side-shields, chemical-resistant gloves, and a lab coat.[15][16]
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[18] Wash hands
thoroughly after handling.[16]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[16][18]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

This molecule is classified as causing skin and serious eye irritation and may cause respiratory
irritation.[16][17][18] Refer to the full Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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